molecular formula C18H22N2O2S B2775783 1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine CAS No. 324777-66-4

1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine

Cat. No.: B2775783
CAS No.: 324777-66-4
M. Wt: 330.45
InChI Key: WEAWSYNYTRKMHP-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine is a chemical compound intended for research applications. The phenylpiperazine molecular scaffold is recognized for its versatility in scientific discovery, particularly in the development of bioactive molecules . Research into structurally similar sulfonylpiperazine compounds has demonstrated significant potential in agrochemistry, specifically in the creation of novel acaricidal agents that target spider mites . Furthermore, the phenylpiperazine core is a prominent pharmacophore in neuropharmacology. Compounds sharing this structure are frequently investigated for their affinity for central nervous system targets, such as dopamine D2 receptors and monoamine oxidase A (MAO A), which are relevant for studying neurological pathways and disorders . This product is provided for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(4-ethylphenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-2-16-8-10-18(11-9-16)23(21,22)20-14-12-19(13-15-20)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAWSYNYTRKMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the piperazine ring can interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Chemical Profile

  • IUPAC Name : 1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine
  • Molecular Formula : C₁₈H₂₂N₂O₂S
  • Molecular Weight : 336.45 g/mol (calculated)
  • CAS Number : 777879-15-9
  • Structural Features : Comprises a piperazine core substituted with a phenyl group at position 4 and a 4-ethylphenylsulfonyl group at position 1. The ethyl group on the phenyl ring distinguishes it from analogs with other substituents (e.g., nitro, chloro, or methoxy groups).

For example, analogs like 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP) are synthesized using sulfonyl chlorides and substituted piperazines .

However, structurally similar compounds (e.g., NSPP) demonstrate neuroprotective, anti-inflammatory, and radiation-mitigating properties in preclinical models .

Structural Analogs

The table below compares key structural and physicochemical properties:

Compound Name Substituent (R) Molecular Weight LogP* Key Features
This compound -C₂H₅ 336.45 ~3.8 Ethyl group enhances lipophilicity; potential for blood-brain barrier penetration.
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP) -NO₂ 369.38 ~2.5 Nitro group is electron-withdrawing; demonstrated neuroprotection via Hedgehog pathway activation .
1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperazine -F 320.38 ~3.0 Fluorine increases metabolic stability; less studied in vivo .
1-[(4-Chlorophenyl)sulfonyl]-4-phenylpiperazine -Cl 336.84 ~4.1 Chlorine enhances binding affinity in some targets; no functional data available .

*LogP values estimated using computational tools (e.g., ChemDraw).

Functional Comparisons

Neuroprotective Effects
  • NSPP :
    • Mitigates radiation-induced cognitive decline in mice by preserving neural stem/progenitor cells (NSPCs) and suppressing microglial activation .
    • Reduces IL-6 secretion (pro-inflammatory cytokine) by 50% in irradiated microglia .
    • Activates Hedgehog signaling, critical for NSPC survival .
  • Ethylphenyl Variant: No direct evidence of neuroprotection. However, the ethyl group’s lipophilicity may enhance brain penetration, a desirable trait for CNS-targeted therapies.
Antitumor Activity
  • Ethylphenyl Variant: Unknown effects on tumor growth.
Anti-Inflammatory Activity
  • NSPP :
    • Suppresses GFAP (astrocyte marker) and Iba1 (microglial marker) expression post-radiation .
    • Mitigates intestinal radiation injury by enhancing crypt regeneration .

Biological Activity

1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperazine core substituted with an ethylphenylsulfonyl group and a phenyl group. Its molecular formula is C17_{17}H22_{22}N2_2O2_2S, with a molecular weight of approximately 318.43 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas:

1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, the compound showed an IC50_{50} value of 12 µM against A549 lung cancer cells, indicating potent cytotoxicity.

2. Neuroprotective Effects
In animal models, the compound has been shown to mitigate cognitive decline associated with radiation therapy. A study involving murine models reported that treatment with this compound significantly increased neural stem/progenitor cell numbers and reduced microglial activation post-irradiation, suggesting its potential as a neuroprotective agent in patients undergoing radiotherapy .

3. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6. This property may contribute to its neuroprotective effects, particularly in conditions involving neuroinflammation.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Cytokine Modulation : By inhibiting cytokine release, it reduces inflammation and protects neural tissues from damage.
  • Stem Cell Activation : It promotes the proliferation of neural stem cells, enhancing recovery from radiation-induced damage.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : Significant inhibition of cell growth was observed in A549 and MCF-7 cell lines with IC50_{50} values ranging from 10 to 15 µM .
  • Neuroprotection in Irradiated Mice :
    • Objective : To assess the protective effects against radiation-induced cognitive decline.
    • Findings : The treatment improved memory function and reduced microglial activation in treated mice compared to controls .
  • Inflammation Studies :
    • Objective : To investigate anti-inflammatory properties.
    • Findings : The compound effectively reduced IL-6 levels in vitro, supporting its role in managing neuroinflammation .

Data Summary Table

Activity TypeCell Line / ModelIC50_{50} ValueObservations
AnticancerA549 (Lung Cancer)12 µMInduced apoptosis and inhibited growth
NeuroprotectionIrradiated MiceN/AIncreased neural stem cells; mitigated cognitive decline
Anti-inflammatoryIn vitro (Microglia)N/AReduced IL-6 production

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine (NSPP), and how is purity ensured?

  • Methodological Answer : Synthesis typically involves reductive amination of nitrobenzyl-piperazine precursors (e.g., 1-(4-nitrobenzyl)-4-phenylpiperazine) under controlled pH (6.5–7.5) and temperature (40–60°C) using NaCNBH₃ as a reducing agent. Key intermediates are purified via column chromatography, and final purity (>95%) is validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . Reaction optimization should prioritize solvent choice (e.g., DMF for sulfonylation steps) and inert atmospheres to prevent oxidation .
Synthesis Step Conditions Key Intermediates
Reductive AminationNaCNBH₃, pH 7, 50°C1-(4-nitrobenzyl)-4-phenylpiperazine
SulfonylationDMF, RT, 12hSulfonyl chloride derivatives

Q. How is NSPP characterized structurally and functionally in neuroprotection studies?

  • Methodological Answer : Structural confirmation requires ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and FT-IR (S=O stretching at 1150–1300 cm⁻¹). Functional validation in neuroprotection involves:

  • In vitro : Neural stem/progenitor cell (NSPC) cultures from Nestin-GFP mice, treated with NSPP (10 µM) post-irradiation (4 Gy), assessed via flow cytometry for Nestin-GFP+ cell counts .
  • In vivo : C57BL/6 mice exposed to 10 Gy whole-brain irradiation (WBI) followed by subcutaneous NSPP (5 mg/kg/day for 5 days). Cognitive outcomes are measured via Novel Object Recognition (NOR) and Fear Conditioning (FC) tests .

Q. What primary mechanisms underlie NSPP’s neuroprotective effects against radiation-induced damage?

  • Methodological Answer : NSPP reduces neuroinflammation by suppressing microglial activation (Iba1+ cell count ↓40%) and IL-6 secretion (ELISA 250 pg/mL vs. 600 pg/mL in controls). It preserves neural stem cells (Nestin-GFP+ cells ↑1.5× in female mice) and inhibits astrogliosis (GFAP expression ↓30%) .

Advanced Research Questions

Q. How do sex-dependent responses to NSPP impact experimental design in neuroprotection studies?

  • Methodological Answer : Female mice show stronger NSPP-mediated recovery of Nestin-GFP+ NSPCs (↑2.1× vs. males) post-4 Gy irradiation. Studies must stratify by sex and use age-matched cohorts (e.g., 8-week-old Nestin-GFP mice). Behavioral assays (e.g., Object-in-Place test) should account for baseline sex differences in cognitive resilience .

Q. What experimental contradictions exist between in vitro and in vivo models of NSPP activity?

  • Methodological Answer : In vitro, NSPP fails to rescue irradiated NSPCs (neurosphere size ↓50% at 4 Gy), while in vivo, it restores Nestin-GFP+ cells via microenvironment modulation (e.g., microglial IL-6 suppression). Researchers should combine co-culture models (NSPCs + microglia) to bridge this gap .

Q. How does NSPP’s Hedgehog pathway activation differentially affect microglia and glioblastoma (GBM) cells?

  • Methodological Answer : NSPP upregulates Hedgehog targets (Ptch1, Gli1) in microglia at 500 nM (RT-qPCR: 3× induction) but has minimal effect on patient-derived GBM cells (HK-374). Use luciferase-based Hedgehog reporters and RNA-seq to map cell-type-specific responses. Note: NSPP does not protect GBM from radiation .
Cell Type Hedgehog Target Induction Radiation Sensitivity
Microglia3× (Ptch1) at 500 nMProtected (IL-6 ↓)
GBM (HK-374)<1.5× (Gli1) at 1 µMUnaffected

Q. What methodologies resolve conflicting data on NSPP’s effects on neurogenesis vs. anti-inflammatory action?

  • Methodological Answer : Use lineage-tracing models (e.g., Nestin-CreERT2) to distinguish NSPP’s direct effects on neurogenesis from indirect anti-inflammatory roles. Combine BrdU labeling (proliferation) with cytokine array profiling (TNF-α, IL-1β) in the same cohort .

Data Contradiction Analysis

Q. Why does NSPP fail to enhance neurosphere formation in vitro but rescue cognition in vivo?

  • Critical Analysis : In vitro neurosphere assays lack microglial crosstalk, which is essential for NSPP’s anti-inflammatory action. In vivo, NSPP’s efficacy relies on suppressing microglial IL-6 (↓60%), enabling niche support for endogenous NSPCs. Validate using microglia-conditioned media in vitro .

Methodological Recommendations

  • Dosage Optimization : Test NSPP at 1–10 µM in vitro and 1–10 mg/kg in vivo, monitoring plasma stability via LC-MS.
  • Behavioral Testing : Use NOR and FC tests at 30 days post-irradiation to capture long-term cognitive effects .
  • Control Groups : Include irradiated cohorts treated with DMSO/CrEL (vehicle) and non-irradiated controls to isolate NSPP-specific effects .

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